Core Structural Motif Distinction from Representative S1P Modulator Analogs
The target compound is defined by a 3-benzyl substitution on the 1,2,4-oxadiazole ring and a 4-(benzyloxy)benzyl substitution on the azetidine nitrogen. This contrasts with the representative patent comparator 1-[[4-[5-(4-phenylbutyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid, which features a 5-phenylbutyl-oxadiazole and an azetidine-3-carboxylic acid moiety [1]. Such structural differences are known to alter S1P receptor subtype selectivity and pharmacokinetic profiles within this chemical series, although direct comparative biological data for this specific compound versus that exact comparator is not publicly available as a head-to-head study.
| Evidence Dimension | Molecular Substructure (Oxadiazole and Azetidine Substituents) |
|---|---|
| Target Compound Data | 3-benzyl-oxadiazole; 4-(benzyloxy)benzyl-azetidine |
| Comparator Or Baseline | 1-[[4-[5-(4-phenylbutyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid from US8859598B2 |
| Quantified Difference | Qualitative difference: benzyl vs phenylbutyl chain on oxadiazole; benzyloxybenzyl-azetidine vs phenylmethyl-azetidine-3-carboxylic acid core |
| Conditions | Structural comparison based on patent disclosure; no shared biological assay context. |
Why This Matters
Substituent identity critically impacts receptor binding and selectivity within the S1P modulator class, making the procurement of the correct, structurally-resolved isomer essential for experimental consistency.
- [1] Fang, W. K., et al. (Allergan, Inc.). 1,2,4-Oxadiazoles azetidine derivatives as sphingosine-1 phosphate receptors modulators. US Patent 8,859,598 B2, filed Sep 30, 2013, and issued Oct 14, 2014. View Source
